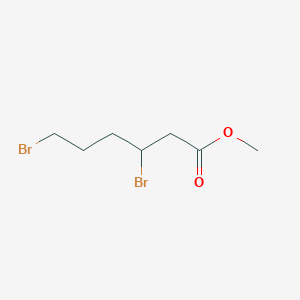

Methyl 3,6-dibromohexanoate

Description

Methyl 3,6-dibromohexanoate is a brominated ester featuring a six-carbon aliphatic chain with bromine atoms at the 3rd and 6th positions. Brominated esters are known for their reactivity in nucleophilic substitution and elimination reactions due to the electron-withdrawing effects of bromine .

Properties

CAS No. |

89261-15-4 |

|---|---|

Molecular Formula |

C7H12Br2O2 |

Molecular Weight |

287.98 g/mol |

IUPAC Name |

methyl 3,6-dibromohexanoate |

InChI |

InChI=1S/C7H12Br2O2/c1-11-7(10)5-6(9)3-2-4-8/h6H,2-5H2,1H3 |

InChI Key |

DLLRCCSJDGKCGX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(CCCBr)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,6-dibromohexanoate can be synthesized through the bromination of methyl hexanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the addition of bromine atoms to the hexanoate chain. The reaction conditions must be carefully controlled to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,6-dibromohexanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.

Reduction Reactions: The compound can be reduced to form methyl 3,6-dihydroxyhexanoate using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

Substitution: Methyl 3-hydroxy-6-bromohexanoate, methyl 3,6-dihydroxyhexanoate.

Reduction: Methyl 3,6-dihydroxyhexanoate.

Oxidation: Hexanoic acid derivatives.

Scientific Research Applications

Chemistry: Methyl 3,6-dibromohexanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of methyl 3,6-dibromohexanoate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the carbon atoms more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison based on shared functional groups (ester, bromine) or structural motifs (aliphatic chains, aromatic systems):

Key Observations:

- Bromine vs. Methoxy Groups: this compound’s bromine atoms increase molecular weight (265.9 g/mol inferred) and hydrophobicity compared to methoxy-substituted analogs like Methyl 6-(2,5-dimethoxyphenyl)hexanoate (266.3 g/mol). Bromine also enhances electrophilicity at the β-carbon, favoring elimination or substitution reactions, whereas methoxy groups stabilize aromatic systems via resonance .

- Aliphatic vs. Aromatic Bromination: In 3,6-dibromophenanthrene, bromination occurs on an aromatic ring, leading to steric hindrance and altered π-electron density. By contrast, aliphatic bromination in this compound increases chain rigidity and reactivity in aliphatic nucleophilic substitution (SN2) reactions .

Physical Properties and Reactivity

Table: Comparative Physical and Chemical Properties

Discussion:

- Reactivity: this compound’s bromine atoms make it susceptible to nucleophilic attack (e.g., by amines or alkoxides), unlike Methyl decanoate, which undergoes hydrolysis under acidic/basic conditions. The 3,6-dibromo configuration may also promote intramolecular cyclization under specific conditions .

- Thermal Stability: Brominated aliphatic compounds like this compound are less thermally stable than aromatic brominated derivatives (e.g., 3,6-dibromophenanthrene), which exhibit higher melting points due to rigid aromatic structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.